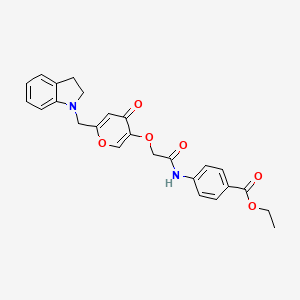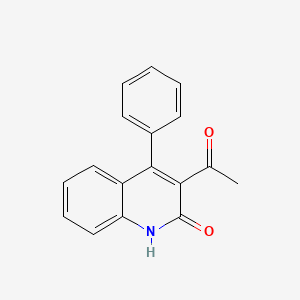
3-Acetyl-4-phenyl-1H-quinolin-2-one
Vue d'ensemble
Description
3-Acetyl-4-phenyl-1H-quinolin-2-one is a heterocyclic compound with the molecular formula C17H13NO2 and a molecular weight of 263.3 . It is a solid substance that is stored in dry conditions at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of quinolin-2-ones, including 3-Acetyl-4-phenyl-1H-quinolin-2-one, has been achieved through various methods. One approach involves the direct carbonylation of o-alkenylanilines . Another method involves the condensation of hydrazine hydrate with (E)-3-(3-(substituted phenyl)acryloyl)-4-hydroxy-1-methyllquinolin-2(1H)-one .Molecular Structure Analysis
The molecular structure of 3-Acetyl-4-phenyl-1H-quinolin-2-one is characterized by the presence of a quinolin-2-one nucleus, which is a versatile heterocyclic molecule . This nucleus is crucial in the creation of various pharmaceutical substances .Chemical Reactions Analysis
The chemistry of 3-acetyl-4-hydroxyquinolin-2(1H)-ones, which are structurally similar to 3-Acetyl-4-phenyl-1H-quinolin-2-one, has attracted increased attention in both synthetic organic and medicinal chemistry . Their reactions have been discussed in the literature .Physical And Chemical Properties Analysis
3-Acetyl-4-phenyl-1H-quinolin-2-one is a solid substance with a molecular weight of 263.3 . It is stored in dry conditions at temperatures between 2-8°C .Applications De Recherche Scientifique
Antimicrobial Activity
3-Acetyl-4-phenylquinolines are known for their pharmacological activities such as antibacterial . 4-Substituted-3-acetylquinolin-2-(1-methyl)-ones and many of their derivatives displayed antimicrobial activity .
Antifungal Activity
These compounds have also shown potential in antifungal applications . For instance, 1-(6-Amino-2-methyl-4-phenylquinolin-3-yl)ethanone and N-(3-acetyl-2-methyl-4-phenylquinolin-6-yl)sulfonamides exhibited high antifungal activities .
Antimalarial Activity
3-Acetyl-4-phenylquinolines have been found to have antimalarial properties . This makes them a potential candidate for the development of new antimalarial drugs.
Anti-inflammatory Activity
These compounds have shown anti-inflammatory properties . This suggests that they could be used in the treatment of diseases where inflammation plays a key role.
Anticancer Activity
3-Acetyl-4-phenylquinolines have shown potential in anticancer applications . For instance, the most potent derivatives were studied further as multi-target inhibitors against wild-type EGFR, mutant-type EGFR (EGFR T790M), and BRAF V600E .
Antitubercular Activity
These compounds have also shown potential in antitubercular applications . This suggests that they could be used in the treatment of tuberculosis.
Anti-COVID-19 Activity
3,3’-Methylenebis (4-hydroxyquinolin-2 (1 H )-ones were found to hold promise as anti-COVID-19 drugs .
Antiparasitic Activity
3-[3-(Dimethylamino)propenoyl]quinolinones were reported as efficient antiparasitic agents .
Mécanisme D'action
Target of Action
Quinoline derivatives, a class to which this compound belongs, have been found to act as selective glycine site antagonists related to many nervous system diseases, including stroke, parkinson disease, and alzheimer disease .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, often involving the formation of complexes with proteins or enzymes, which can inhibit or alter their function .
Biochemical Pathways
Quinoline derivatives have been associated with a wide range of pharmacological activities such as antimicrobial, antitubercular, anticancer, and antimalarial effects . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
Quinoline derivatives have been associated with a wide range of pharmacological activities such as antimicrobial, antitubercular, anticancer, and antimalarial effects . These activities suggest that the compound may have a broad range of molecular and cellular effects.
Action Environment
It is known that the compound should be stored in a sealed, dry environment at 2-8°c .
Safety and Hazards
The safety information for 3-Acetyl-4-phenyl-1H-quinolin-2-one indicates that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .
Orientations Futures
Recent advances in the synthesis of quinolin-2-ones, including 3-Acetyl-4-phenyl-1H-quinolin-2-one, have focused on direct carbonylation of C–H bonds . This approach is not only practical and efficient, but also applicable to the isotopic labeling of carbonyl carbon, which is beneficial for subsequent drug discovery and production . These reactions have aroused great interest and provide a clear direction for future research .
Propriétés
IUPAC Name |
3-acetyl-4-phenyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-11(19)15-16(12-7-3-2-4-8-12)13-9-5-6-10-14(13)18-17(15)20/h2-10H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIFCFBKDKJCFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2NC1=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101320547 | |
| Record name | 3-acetyl-4-phenyl-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101320547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24789481 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
313273-62-0 | |
| Record name | 3-acetyl-4-phenyl-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101320547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 6-bromo-2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B2527897.png)
![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2527898.png)
![2-(Bromomethyl)bicyclo[2.1.1]hexane](/img/structure/B2527899.png)
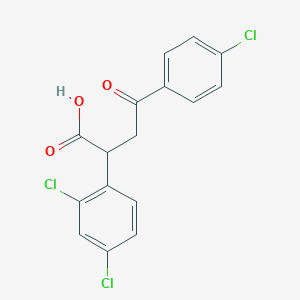
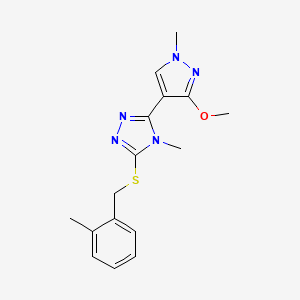
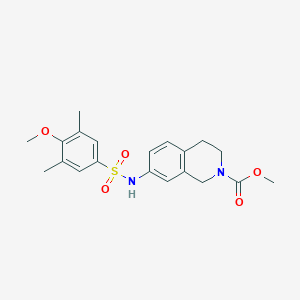
![(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2527906.png)
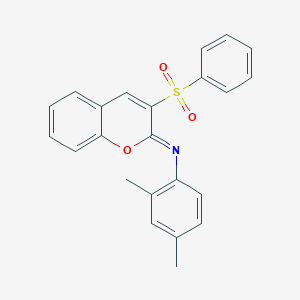



![N-[(furan-2-yl)methyl]-3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2527917.png)
